molecular formula C13H24N4O3S B585481 (S)-Isotimolol CAS No. 158636-96-5

(S)-Isotimolol

Cat. No.: B585481
CAS No.: 158636-96-5
M. Wt: 316.42
InChI Key: MAMSPDKEMJALRZ-JTQLQIEISA-N
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Description

(S)-Isotimolol is a stereoisomer of timolol, a non-selective beta-adrenergic receptor antagonist. It is primarily used in the treatment of glaucoma and ocular hypertension. The compound is known for its ability to reduce intraocular pressure by decreasing the production of aqueous humor in the eye.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Isotimolol typically involves the resolution of racemic timolol or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. The reaction conditions often involve the use of solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale resolution techniques or asymmetric synthesis. The resolution process may use chiral chromatography or crystallization methods to separate the (S)-isomer from the racemic mixture. Asymmetric synthesis on an industrial scale often employs chiral catalysts that are efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: (S)-Isotimolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the secondary amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

(S)-Isotimolol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of other complex molecules.

    Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. Research is ongoing to explore its potential in treating other conditions like hypertension and arrhythmias.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

(S)-Isotimolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of intraocular pressure. By inhibiting these receptors, this compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling pathway.

Comparison with Similar Compounds

    Timolol: The racemic mixture of which (S)-Isotimolol is a part.

    Betaxolol: Another beta-adrenergic receptor antagonist used in the treatment of glaucoma.

    Levobunolol: A non-selective beta-adrenergic receptor antagonist similar to timolol.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other beta-blockers. Its selectivity and efficacy in reducing intraocular pressure make it a valuable compound in ophthalmology.

Biological Activity

(S)-Isotimolol, a synthetic compound with the chemical formula C₁₃H₂₄N₄O₃S, is primarily recognized as an impurity in the beta-blocker medication timolol maleate. Its biological activity is significant in pharmacological studies, particularly concerning its interaction with adrenergic receptors and its role in cardiovascular therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.

  • Molecular Weight : 316.42 g/mol
  • Bioavailability : Approximately 90% following oral administration
  • Absorption : Rapid and nearly complete upon ingestion

This compound competes with adrenergic neurotransmitters for binding to beta-adrenergic receptors, leading to a decrease in sympathetic outflow and subsequently reducing blood pressure. This mechanism is crucial for its application in managing cardiovascular conditions.

This compound's primary action involves:

  • Receptor Binding : It binds to beta-adrenergic receptors, inhibiting the effects of catecholamines such as epinephrine and norepinephrine.
  • Biochemical Pathways : The compound influences various biochemical pathways that regulate heart rate and vascular resistance, contributing to its antihypertensive effects.

Case Studies and Clinical Applications

  • Pharmacological Studies : Research indicates that this compound is utilized in studies to evaluate the pharmacological properties of beta-blockers. Its role as a reference standard aids in understanding the therapeutic effects of timolol maleate.
  • Analytical Method Development : this compound serves as a reference standard in developing analytical methods for assessing the purity of timolol maleate. A validated liquid chromatography method allows for the detection of this compound impurities at concentrations as low as 0.1%, ensuring quality control during drug production .
  • Phototoxicity Studies : Recent investigations into the phototoxic potential of timolol maleate have highlighted that this compound may contribute to reactive oxygen species (ROS) generation under UV/VIS irradiation, raising concerns about its safety profile in certain conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor InteractionCompetes with adrenergic neurotransmitters at beta receptors
Pharmacological ApplicationsUsed in studies to analyze beta-blocker effects
Analytical MethodologyReference standard for purity testing in timolol maleate
Phototoxicity AssessmentInvestigated for ROS generation under UV exposure

Properties

IUPAC Name

(2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMSPDKEMJALRZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](CO)OC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158636-96-5
Record name (S)-2-(tert.-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-1-propanol
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